![molecular formula C8H13NO3 B1477068 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid CAS No. 2098066-46-5](/img/structure/B1477068.png)

2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid

Overview

Description

The compound “2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds, such as pyrroles, has been extensively studied. Organocatalysis has emerged as an important tool for the synthesis of diverse structural scaffolds, including the construction of the pyrrole ring . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Scientific Research Applications

Synthesis and Chemical Characterization

Research in the field of organic chemistry has led to the development of methods for synthesizing pyrrolo and furo derivatives, which are of interest due to their potential pharmacological activities. For example, studies have reported on the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids through multistep reactions involving cyclization and hydrolysis processes (Bencková & Krutošíková, 1997). Another study elaborated on a convenient method for the synthesis of condensed furylacetic acids, showcasing the versatility of heterocyclic enols in producing previously unknown substituted acetic acids (Gorbunov et al., 2018).

Catalytic Hydrogenation

Research on catalytic hydrogenation has shown that dihydrooxazines can be transformed under mild conditions to produce tetrahydro-2-furanamines, indicating a pathway for generating functionalized heterocycles useful in various chemical syntheses (Sukhorukov et al., 2008).

Novel Synthetic Routes

Explorations into new synthetic routes have led to the creation of oxazepine derivatives, demonstrating the potential of combining heterocyclic aldehydes with aniline in the presence of ethanol and glacial acetic acid for generating compounds with potential biological activity (Jirjees, 2022).

Development of Functionalized Compounds

The synthesis of functionalized tricyclic frameworks containing an azocine moiety from tetrahydro-3a,8b-dihydroxy-oxoindeno[1,2-b]pyrroles showcases the innovative strategies to create complex molecules that could have applications in pharmaceuticals and materials science (Yavari & Seyfi, 2012).

Future Directions

The future directions in the study of “2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. The development of new synthetic methods and the study of their biological activities could be areas of interest .

properties

IUPAC Name |

2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-8(11)3-9-1-6-4-12-5-7(6)2-9/h6-7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYWOXLGTTYBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC2CN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

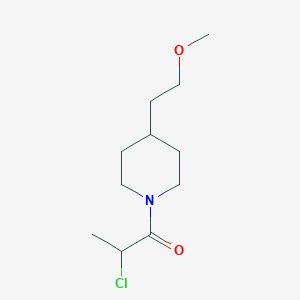

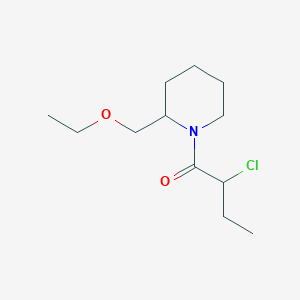

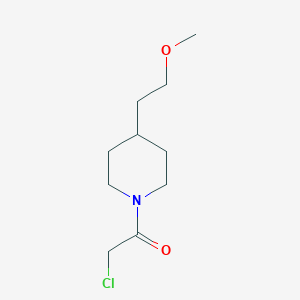

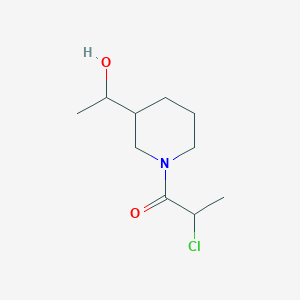

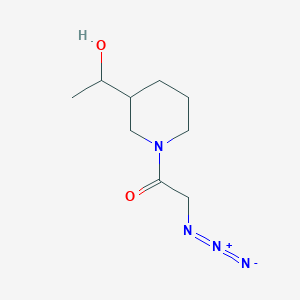

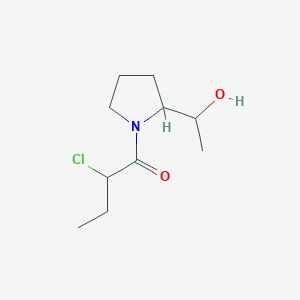

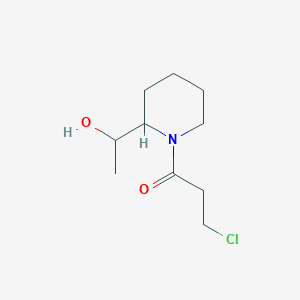

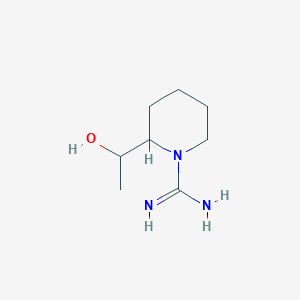

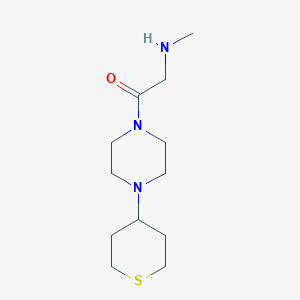

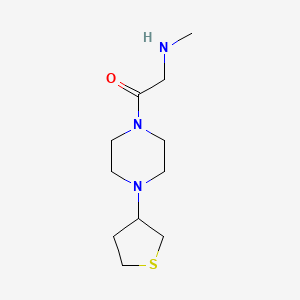

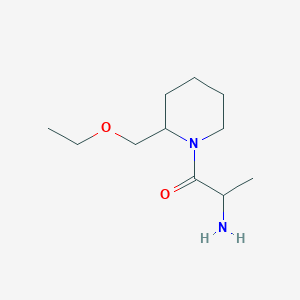

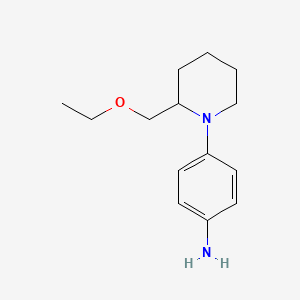

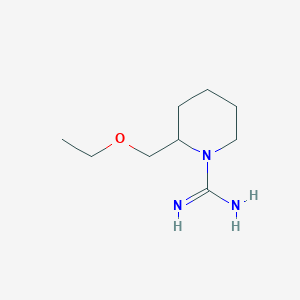

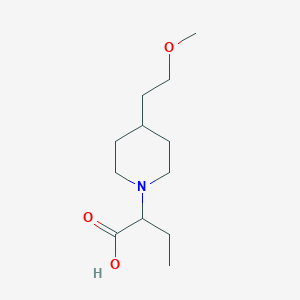

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.